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molecular formula C6H12ClNO2 B555560 Methyl pyrrolidine-2-carboxylate hydrochloride CAS No. 79397-50-5

Methyl pyrrolidine-2-carboxylate hydrochloride

Cat. No. B555560
M. Wt: 165.62 g/mol
InChI Key: HQEIPVHJHZTMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05411955

Procedure details

600 ml of technical-grade methanol are introduced into a multinecked flask equipped with dropping funnel and internal thermometer, with ice/sodium chloride cooling. 2.4 mol of thionyl chloride are added dropwise in such a way that the temperature of the reaction solution does not exceed -5° C. Then, 2.18 mol of proline are added in portions in the course of approximately 10 minutes. The mixture is stirred for approximately 4 hours at 40° C. and subsequently for three days at room temperature, and the solution is greatly concentrated, the residue is taken up several times in methanol to remove excess thionyl chloride, and the mixture is reconcentrated. After drying the product for several hours in a lukewarm water bath in an evacuated flask, the target compound is obtained in quantitative yield. Some of the oily crude product crystallises after being left to stand over several days.
[Compound]
Name
ice sodium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 mol
Type
reactant
Reaction Step Two
Quantity
2.18 mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[NH:5]1[CH2:12][CH2:11][CH2:10][C@H:6]1[C:7]([OH:9])=[O:8].[CH3:13]O>>[ClH:3].[NH:5]1[CH2:12][CH2:11][CH2:10][CH:6]1[C:7]([O:9][CH3:13])=[O:8] |f:3.4|

Inputs

Step One
Name
ice sodium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.4 mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
2.18 mol
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for approximately 4 hours at 40° C. and subsequently for three days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
CUSTOM
Type
CUSTOM
Details
does not exceed -5° C
CONCENTRATION
Type
CONCENTRATION
Details
the solution is greatly concentrated
CUSTOM
Type
CUSTOM
Details
to remove excess thionyl chloride
CUSTOM
Type
CUSTOM
Details
After drying the product for several hours in a lukewarm water bath in an evacuated flask
CUSTOM
Type
CUSTOM
Details
the target compound is obtained in quantitative yield
CUSTOM
Type
CUSTOM
Details
Some of the oily crude product crystallises
WAIT
Type
WAIT
Details
after being left
WAIT
Type
WAIT
Details
to stand over several days

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
Cl.N1C(CCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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